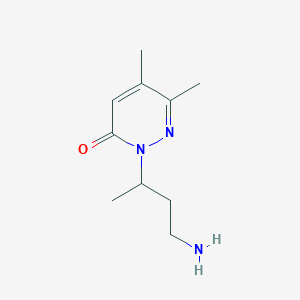

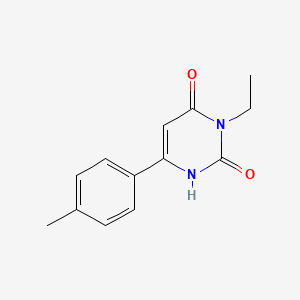

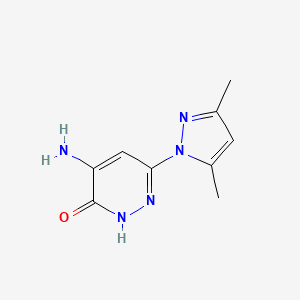

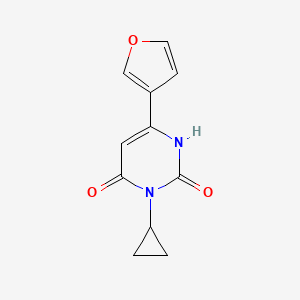

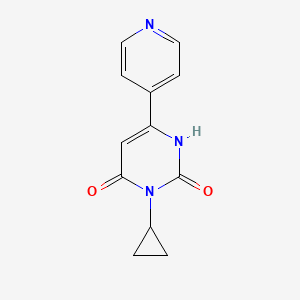

3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Overview

Description

“3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a compound that has been mentioned in the context of inhibiting monocarboxylate transporters, such as MCT1 and MCT4 . These transporters are often associated with conditions characterized by heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available resources. The compound is likely to be involved in complex biochemical interactions, particularly in the context of inhibiting monocarboxylate transporters .Scientific Research Applications

Synthesis and Chemical Properties

The compound "3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" and its derivatives have been explored for various chemical properties and synthetic applications. For instance, the synthesis of certain pyrimidine-2,4-diones involved reactions with electrophiles, leading to the formation of derivatives with potential for further chemical modifications. Cyclization and alkylation reactions were highlighted in these processes, indicating the compound's utility in generating structurally diverse molecules (Mekuskiene & Vainilavicius, 2006).

Similarly, reactions involving N-substituted tetrahydropyridine-2,4-diones with carboxylic acid chlorides have been studied to produce 4-O-acyl derivatives. These derivatives underwent further chemical transformations, demonstrating the compound's versatility in forming various chemically active structures (Rubinov et al., 2008).

Structural Analysis and Properties

Structural analysis of related pyrimidine-2,4-dione derivatives has revealed interesting features. For instance, in certain derivatives, the pyrimidine ring maintains near planarity, and the structural arrangement facilitates hydrogen bonding, contributing to the compound's potential for forming supramolecular assemblies. This structural characteristic is crucial for understanding the compound's interaction with other molecules and its suitability in various chemical applications (El‐Brollosy et al., 2012).

Synthesis of Novel Heterocycles

The compound and its derivatives have been used as key intermediates in the synthesis of novel heterocyclic compounds. These heterocycles have been synthesized using various chemical reactions, showcasing the compound's utility in the creation of biologically active molecules. For instance, the synthesis of angular dihydropyrido-pyrimido-isoindole diones from related pyrimidine-2,4-diones indicates the potential for generating complex molecular structures with diverse biological activities (Vasilin et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are the monocarboxylate transporters, specifically MCT1 and MCT4 . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for various physiological processes .

Mode of Action

This compound inhibits the function of monocarboxylate transporters MCT1 and MCT4 . By inhibiting these transporters, the compound disrupts the normal transport of lactate and other monocarboxylates, leading to changes in cellular metabolism .

Biochemical Pathways

The inhibition of MCT1 and MCT4 affects the glycolytic pathway, a crucial metabolic pathway in cells . This pathway is responsible for the conversion of glucose into pyruvate, with the production of ATP.

Result of Action

The inhibition of MCT1 and MCT4 by this compound can lead to significant molecular and cellular effects. It can disrupt normal cellular metabolism, potentially leading to cell death. This makes the compound potentially useful in the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .

properties

IUPAC Name |

3-cyclopropyl-6-pyridin-4-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11-7-10(8-3-5-13-6-4-8)14-12(17)15(11)9-1-2-9/h3-7,9H,1-2H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBNFFJNOMYHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C=C(NC2=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.